1-(Azetidin-3-yl)-3-methylbut-3-en-2-one
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Overview
Description
1-(Azetidin-3-yl)-3-methylbut-3-en-2-one is a heterocyclic organic compound featuring an azetidine ring Azetidines are four-membered nitrogen-containing rings that are known for their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one can be synthesized through several methods. . This photochemical reaction is efficient for constructing azetidine rings with high regio- and stereoselectivity. The reaction typically requires UV light to excite the imine component, which then undergoes cycloaddition with the alkene.
Industrial Production Methods: Industrial production of azetidine derivatives often involves green and cost-effective synthetic methods. For example, a green synthesis approach for quaternary heterocyclic intermediates involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is suitable for large-scale production due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)-3-methylbut-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. For example, azetidine derivatives have been shown to inhibit certain enzymes, leading to therapeutic effects in conditions like hypertension and cancer .
Comparison with Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar chemical properties.
Piperidine: A six-membered nitrogen-containing ring commonly found in pharmaceuticals.
Uniqueness: 1-(Azetidin-3-yl)-3-methylbut-3-en-2-one is unique due to its specific structure, which combines the azetidine ring with a butenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(10)3-7-4-9-5-7/h7,9H,1,3-5H2,2H3 |
InChI Key |
WETWBSHOSYPNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC1CNC1 |
Origin of Product |
United States |
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